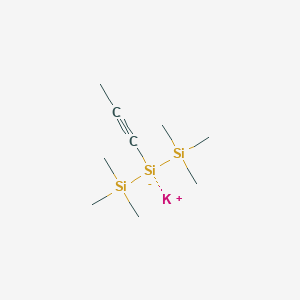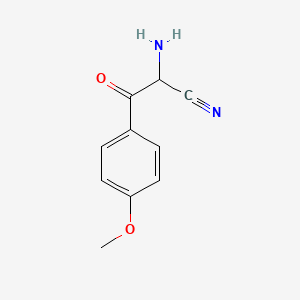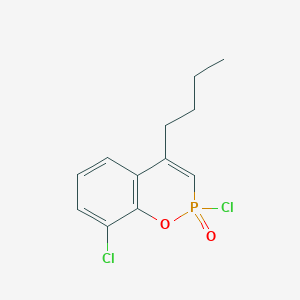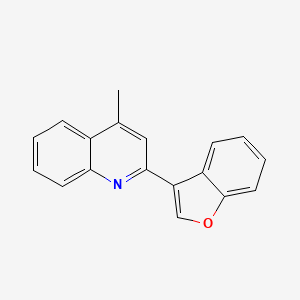![molecular formula C12H18N4O2 B14205855 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide CAS No. 823179-90-4](/img/structure/B14205855.png)
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a hydrazine carboxamide moiety
Vorbereitungsmethoden
The synthesis of 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the morpholine derivative, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final step involves the formation of the hydrazine carboxamide moiety through a reaction with hydrazine and a suitable carboxylic acid derivative.
Analyse Chemischer Reaktionen
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic structures under appropriate conditions, which can be useful in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazine carboxamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity . This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide can be compared with other similar compounds, such as:
[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride: This compound also features a morpholine ring attached to a phenyl group, but with a different functional group (methanol) attached to the phenyl ring.
Indole derivatives: These compounds have a similar ability to form hydrogen bonds with biological molecules and are used in various medicinal applications.
Thiazole derivatives: These compounds are known for their diverse biological activities and can be used as antimicrobial, antiviral, and antitumor agents.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Eigenschaften
CAS-Nummer |
823179-90-4 |
|---|---|
Molekularformel |
C12H18N4O2 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
[(4-morpholin-2-ylphenyl)methylamino]urea |
InChI |
InChI=1S/C12H18N4O2/c13-12(17)16-15-7-9-1-3-10(4-2-9)11-8-14-5-6-18-11/h1-4,11,14-15H,5-8H2,(H3,13,16,17) |
InChI-Schlüssel |
AOZJZCSLFGVXKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C2=CC=C(C=C2)CNNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)
![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)


![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)

![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)

![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)

![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)

